Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis-
Description
Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis-, also referred to as 1,6-bis(phenoxy)hexane, is a symmetric aromatic ether compound with the molecular formula C₁₈H₂₂O₂. Its structure consists of two benzene rings connected by a hexane spacer through ether (-O-) linkages at the 1,1' positions.
The compound is primarily utilized in polymer chemistry as a monomer for synthesizing polyethers and in materials science for designing liquid crystals or supramolecular assemblies . Its CAS Registry Number is 6943-11-9, and it has a molecular weight of 270.36 g/mol .
Properties
IUPAC Name |
6-phenoxyhexoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBMCHWSWYHXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143809 | |
| Record name | Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10125-18-5 | |
| Record name | 1,1′-[1,6-Hexanediylbis(oxy)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10125-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010125185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Diphenoxyhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,6-hexanediylbis(oxy))bis- typically involves the reaction of 1,6-dibromohexane with phenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,6-hexanediylbis(oxy))bis- can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, 1,1’-(1,6-hexanediylbis(oxy))bis- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,6-hexanediylbis(oxy))bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The hexanediyl chain and phenoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.
1,6-Di-(4-bromophenoxy)hexane (CAS: 6943-11-9)
- Structure : Similar backbone but with bromine substituents at the para positions of the benzene rings.
- Molecular Formula : C₁₈H₂₀Br₂O₂ ; Molecular Weight: 428.16 g/mol .
- Key Differences: The bromine atoms increase molecular weight by ~158 g/mol compared to the parent compound.
- Applications : Used in halogenated polymer additives and as an intermediate in organic synthesis.
Benzene, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis- (CAS: 622-22-0)
- Structure : Shorter ethylene (-CH₂-CH₂-) spacer instead of hexanediyl.
- Molecular Formula : C₁₆H₁₈O₂ ; Molecular Weight: 242.31 g/mol .
- Key Differences :
- Reduced chain length decreases flexibility and increases rigidity.
- Lower molecular weight improves solubility in polar solvents.
- Applications : Found in plasticizers and as a precursor for cross-linked polymers.
Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis[4-nitro-] (CAS: 89510-72-5)
- Structure: Incorporates a conjugated hexatriene core and nitro (-NO₂) groups on the benzene rings.
- Molecular Formula : C₁₈H₁₄N₂O₆ ; Molecular Weight: 354.32 g/mol .
- Key Differences :
- Applications: Potential use in nonlinear optical materials or as a photochromic compound.
Benzene, 1,1'-(1,2,3,4,5,6-hexabromo-1,6-hexanediyl)bis- (CAS: 844901-89-9)
- Structure : Fully brominated hexanediyl chain.
- Molecular Formula : C₁₈H₁₆Br₆ ; Molecular Weight: 711.74 g/mol .
- Key Differences :
- High bromine content (~67% by mass) imparts flame-retardant properties.
- Increased steric hindrance reduces rotational freedom.
- Applications : Flame retardant in plastics and textiles.
4,4'-(Hexamethylenedioxy)dibenzamidine (CAS: 3811-75-4)
- Structure : Features amidine (-C(=NH)-NH₂) groups at the para positions.
- Molecular Formula : C₂₀H₂₆N₄O₂ ; Molecular Weight: 378.45 g/mol .
- Key Differences :
- Applications : Antiseptic agent (e.g., hexamidine) in pharmaceuticals.
Research Findings and Trends
- Chain Length vs. Flexibility : Longer hexanediyl chains (vs. ethylene) enhance flexibility, critical for liquid crystal behavior .
- Substituent Effects : Halogenation (e.g., bromine) improves flame resistance but reduces biodegradability .
- Electronic Modulation: Conjugated systems (e.g., hexatriene) and electron-withdrawing groups (e.g., -NO₂) enable optoelectronic applications .
Biological Activity
Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- (CAS Number: 10125-18-5) is a chemical compound with the formula and a molecular weight of approximately 270.37 g/mol. This compound is characterized by its unique structure, which includes a benzene ring connected to a hexanediyl group through ether linkages. Understanding its biological activity is crucial for assessing its potential applications and safety in various fields.
- Molecular Formula:
- Molecular Weight: 270.3661 g/mol
- IUPAC Name: Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis-
- InChIKey: BLBMCHWSWYHXFF-UHFFFAOYSA-N
Chemical Structure
The structural representation of the compound can be visualized using molecular modeling software or databases that provide 3D structures. The presence of ether linkages suggests potential for reactivity and interaction with biological systems.
Toxicological Profile
Research into the biological activity of Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- has highlighted several key areas:
- Cytotoxicity: Studies have indicated that compounds with similar structures can exhibit cytotoxic effects on various cell lines. The degree of toxicity often correlates with the length and branching of alkyl chains attached to the benzene ring.
- Endocrine Disruption: Some benzene derivatives have been implicated in endocrine disruption, affecting hormonal balance and reproductive health. This is particularly relevant for compounds that can mimic or interfere with hormone signaling pathways.
Study on Cytotoxic Effects
A study conducted by Xu et al. (2013) examined the cytotoxic effects of various benzene derivatives on human liver cancer cells. The findings suggested that certain structural modifications could enhance cytotoxicity, indicating a need for careful evaluation of similar compounds like Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- in therapeutic contexts .
Endocrine Disruption Research
Research published in environmental toxicology journals has documented cases where similar compounds have shown endocrine-disrupting properties. For instance, studies on related benzene derivatives revealed alterations in estrogen receptor activity in vitro, raising concerns about their potential impact on human health and wildlife .
Summary of Findings
| Property | Observation |
|---|---|
| Cytotoxicity | Potentially cytotoxic; requires further investigation |
| Endocrine Disruption | Possible interference with hormonal signaling pathways |
| Environmental Impact | Need for assessment due to structural similarities with known toxicants |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
